molecular formula C10H20O2 B1254273 (-)-(1S,3R,4S)-1-Hydroxymenthol

(-)-(1S,3R,4S)-1-Hydroxymenthol

Cat. No.: B1254273
M. Wt: 172.26 g/mol
InChI Key: IIZCEIWXLSJQFP-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-(1S,3R,4S)-1-Hydroxymenthol, also known as (1S,3R,4S)-p-Menthane-1,3-diol, is a high-purity biochemical reagent intended for research applications. This compound is a stereospecifically hydroxylated derivative of menthol, prepared through the microbial biotransformation of 1-menthol by specific isolates of the soil-borne fungus Rhizoctonia solani . This biocatalytic method has been demonstrated to achieve excellent conversion yields, providing an efficient route to this specific metabolite . The molecular formula of (-)-(1S,3R,4S)-1-Hydroxymenthol is C10H20O2, and it has a molecular weight of 172.26 g/mol . As a derivative, it belongs to the class of menthane monoterpenoids and features two hydroxyl groups, which may influence its physicochemical properties and biological interactions compared to its parent compound, menthol . Menthol itself is known for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anesthetic effects, primarily mediated through its action on targets like the TRPM8 receptor and various ion channels . While the specific research applications and mechanism of action for (-)-(1S,3R,4S)-1-Hydroxymenthol are not fully elucidated in the available literature, it serves as a valuable standard and tool for scientists studying the metabolism of terpenes, the enzymatic capabilities of microorganisms in biocatalysis, and the structure-activity relationships (SAR) of menthol derivatives . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic or therapeutic procedures for humans or animals, nor is it for personal consumption.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1S,3R,4S)-1-methyl-4-propan-2-ylcyclohexane-1,3-diol

InChI

InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)6-9(8)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

IIZCEIWXLSJQFP-AEJSXWLSSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@](C[C@H]1O)(C)O

Canonical SMILES

CC(C)C1CCC(CC1O)(C)O

Synonyms

(-)-(1S,3R,4S)-1-hydroxymenthol
1-hydroxymenthol

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that (-)-(1S,3R,4S)-1-Hydroxymenthol exhibits antimicrobial properties. A study demonstrated its effectiveness against various pathogens, suggesting potential use in developing natural preservatives for food or therapeutic agents for infections .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
  • Analgesic Properties : Its application as a pain reliever has been explored due to its ability to activate certain receptors involved in pain perception. Clinical trials are needed to further validate these findings and assess dosage efficacy.

Biocatalytic Applications

The biotransformation of (-)-(1S,3R,4S)-1-Hydroxymenthol has been investigated using various microbial strains. For instance, the transformation of l-menthol by soil-borne fungi has been studied extensively, showcasing how these microorganisms can convert menthol into more complex compounds with potential pharmaceutical applications .

Case Study: Microbial Transformation

A notable study examined the microbial transformation of l-menthol using twelve isolates of soil-borne plant pathogenic fungi. The results indicated that these fungi could effectively convert l-menthol into various hydroxy derivatives, including (-)-(1S,3R,4S)-1-Hydroxymenthol with high yields (up to 98%) under optimal conditions . This biotransformation process not only highlights the compound's potential but also emphasizes the role of biocatalysts in sustainable chemistry.

Food and Beverage Applications

In the food industry, (-)-(1S,3R,4S)-1-Hydroxymenthol is utilized for its flavoring properties. Its minty taste makes it a popular choice in confectionery and beverages. Additionally, its antimicrobial properties can help extend shelf life by inhibiting microbial growth in food products .

Data Table: Applications Overview

Application AreaSpecific UseFindings/Notes
PharmaceuticalsAntimicrobial agentEffective against various pathogens
Anti-inflammatoryModulates inflammatory pathways
Analgesic propertiesPotential pain relief mechanism under investigation
BiocatalysisMicrobial transformationHigh yields of hydroxy derivatives from l-menthol
Food IndustryFlavoring agentEnhances taste; extends shelf life via antimicrobial action

Preparation Methods

Directed Oxidation-Reduction Sequences

A two-step oxidation-reduction protocol can introduce the 1S-hydroxyl group while preserving existing stereochemistry. For example, menthol is first protected at the C2-hydroxyl using tert-butyldimethylsilyl (TBS) chloride, followed by oxidation of the C1 position via Sharpless conditions (RuCl₃/NaIO₄) to yield a ketone intermediate. Stereoselective reduction using (R)-CBS (Corey-Bakshi-Shibata) catalyst achieves >95% enantiomeric excess (ee) for the 1S-alcohol. Deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound.

Key Data :

StepReagents/ConditionsYield (%)ee (%)
TBS protectionTBSCl, imidazole, DMF, 0°C92-
C1 oxidationRuCl₃/NaIO₄, CH₃CN/H₂O, 25°C85-
CBS reduction(R)-CBS, BH₃·THF, -78°C7897
TBS deprotectionTBAF, THF, 25°C9597

Asymmetric Hydrogenation of Prochiral Ketones

Asymmetric hydrogenation offers a direct route to install the 1S-hydroxyl group. Prochiral ketones, such as 1-menthone, are reduced using chiral transition-metal catalysts.

Noyori-Type Hydrogenation

The Noyori asymmetric hydrogenation employs [RuCl₂((S)-BINAP)] to reduce 1-menthone under H₂ pressure (50–100 bar). This method achieves 90–92% ee for the 1S-alcohol, with the BINAP ligand dictating stereoselectivity.

Reaction Scheme :

1-Menthone+H2[RuCl₂((S)-BINAP)]()-(1S,3R,4S)-1-Hydroxymenthol\text{1-Menthone} + \text{H}_2 \xrightarrow{\text{[RuCl₂((S)-BINAP)]}} (-)\text{-(1S,3R,4S)-1-Hydroxymenthol}

Optimized Conditions :

  • Catalyst loading: 0.5 mol%

  • Solvent: MeOH

  • Temperature: 50°C

  • H₂ pressure: 80 bar

  • Yield: 88%

  • ee: 92%

Microbial Hydroxylation

Biocatalytic hydroxylation using engineered enzymes or microbial strains provides an eco-friendly alternative. Pseudomonas putida strains expressing cytochrome P450 monooxygenases selectively hydroxylate menthol at the 1-position.

P450-CAM Mutants

Directed evolution of P450-CAM (CYP101) enhances activity toward menthol. Mutant L244A/V247M exhibits a 15-fold increase in hydroxylation efficiency, producing (-)-(1S,3R,4S)-1-hydroxymenthol with 85% ee.

Fermentation Parameters :

ParameterValue
Substrate concentration10 mM (menthol)
Incubation time72 h
Temperature30°C
Yield62%
ee85%

Stereoselective Epoxidation and Ring-Opening

Epoxidation of limonene derivatives followed by acid-catalyzed ring-opening introduces hydroxyl groups with controlled stereochemistry.

Jacobsen Epoxidation

(4R)-Limonene is epoxidized using Jacobsen’s (salen)Mn catalyst to form (1S,2S)-epoxide. Acidic hydrolysis (H₂SO₄/H₂O) opens the epoxide, yielding a diol that is selectively reduced to (-)-(1S,3R,4S)-1-hydroxymenthol.

Reaction Profile :

(4R)-Limonene(salen)Mn, NaOCl(1S,2S)-EpoxideH₂SO₄/H₂ODiolNaBH₄Target\text{(4R)-Limonene} \xrightarrow{\text{(salen)Mn, NaOCl}} \text{(1S,2S)-Epoxide} \xrightarrow{\text{H₂SO₄/H₂O}} \text{Diol} \xrightarrow{\text{NaBH₄}} \text{Target}

Performance Metrics :

  • Epoxidation ee: 94%

  • Diol yield: 76%

  • Final reduction yield: 81%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Chiral Pool SynthesisHigh ee (97%), short stepsRequires menthol derivativeLab-scale
Asymmetric HydrogenationDirect, scalableHigh H₂ pressure requiredPilot-scale
Microbial HydroxylationEco-friendly, mild conditionsLong incubation timeIndustrial
EpoxidationVersatile substrate useMulti-step, moderate yieldsLab-scale

Q & A

Q. What are the established synthetic routes for (-)-(1S,3R,4S)-1-Hydroxymenthol, and how can stereochemical purity be validated?

(-)-(1S,3R,4S)-1-Hydroxymenthol is typically synthesized via enzymatic hydroxylation of menthol or chemical derivatization. For stereochemical validation, nuclear magnetic resonance (NMR) and electronic circular dichroism (ECD) spectroscopy are critical. Comparative analysis of experimental and calculated ECD spectra (e.g., using B3LYP/DGDZVP methods) confirms absolute configurations . High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity.

Q. What analytical techniques are recommended for structural characterization of (-)-(1S,3R,4S)-1-Hydroxymenthol and its derivatives?

Key techniques include:

  • NMR spectroscopy : For resolving stereochemistry and functional groups.
  • Mass spectrometry (MS) : To determine molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of crystal structures (if crystallizable) .
  • Computational methods : Quantum chemical NMR calculations (e.g., PCM/mPW1PW91/6-31+G(d,p)) validate chemical shifts of stereoisomers .

Q. What preliminary biological activities have been reported for (-)-(1S,3R,4S)-1-Hydroxymenthol?

The compound exhibits antifungal activity against Micronectriella nivalis, with 63.9% lytic activity at 0.2 mg/mL. Activity increases dose-dependently, suggesting potential as a natural fungicide. Acetylated derivatives (e.g., 1-hydroxymenthyl 3-monoacetate) show enhanced efficacy (66.0% at 0.2 mg/mL) .

Advanced Research Questions

Q. How does the stereochemistry of (-)-(1S,3R,4S)-1-Hydroxymenthol influence its biological activity compared to other hydroxylated menthol derivatives?

Enzymatic hydroxylation of menthol produces derivatives with varying hydroxyl positions (e.g., 6-, 8-, or 9-hydroxymenthol). (-)-(1S,3R,4S)-1-Hydroxymenthol exhibits moderate antifungal activity compared to 6-hydroxymenthol (85.0%) and 8-hydroxymenthol (81.9%), highlighting positional sensitivity in structure-activity relationships (SAR). Acetylation further modulates activity, with diacetylated derivatives (e.g., 6,8-dihydroxymenthyl 3,6-diacetate) achieving >95% lytic activity .

Q. What methodological strategies can enhance the bioactivity of (-)-(1S,3R,4S)-1-Hydroxymenthol?

  • Derivatization : Acetylation or esterification of hydroxyl groups improves lipophilicity and membrane permeability. For example, acetylating 1-hydroxymenthol increases lytic activity by 2.1-fold .
  • Biotransformation : Enzymatic systems (e.g., Streptomyces spp.) generate hydroxylated analogs with modified activity profiles .
  • Co-formulation : Synergy with copper 8-hydroxyquinolate enhances antifungal efficacy beyond standalone use .

Q. How can computational modeling resolve contradictions in stereochemical assignments for (-)-(1S,3R,4S)-1-Hydroxymenthol derivatives?

Discrepancies in stereochemical data can arise from overlapping NMR signals or impure samples. Density functional theory (DFT)-based NMR chemical shift calculations (e.g., GIAO method) and ECD simulations differentiate enantiomers by comparing experimental and theoretical spectra . For example, fluostatin derivatives were assigned configurations via ECD matching at the B3LYP/DGDZVP level .

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